Predicted Boiling Point: N-Butyl vs. N-Isopropyl and N-tert-Butyl Analogs
The predicted boiling point of the target compound is 359.1±37.0 °C at 760 mmHg . While analogous predicted values for the N-isopropyl (CAS 1250710-34-9) and N-tert-butyl (CAS 1248558-11-3) analogs are not available in the same database, the higher molecular weight of the N-butyl derivative (199.29 g/mol) compared to the N-isopropyl analog (185.27 g/mol) and its equivalent weight but distinct branching vs. N-tert-butyl analog (199.29 g/mol) suggest differential intermolecular forces that would manifest in altered boiling points and distillation conditions. This difference is critical for laboratories planning purification by fractional distillation under reduced pressure.
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 359.1 ± 37.0 °C |
| Comparator Or Baseline | N-isopropyl analog (CAS 1250710-34-9, MW 185.27): boiling point data not reported in accessible databases ; N-tert-butyl analog (CAS 1248558-11-3, MW 199.29): boiling point data not reported . |
| Quantified Difference | Direct quantitative comparison not possible due to missing comparator data; differentiation is based on the availability of predicted boiling point for the target compound, which provides a practical starting point for distillation method development that is absent for the analogs in public databases. |
| Conditions | Predicted values from Chemsrc database; experimental validation not identified in the literature. |
Why This Matters
Procurement decisions for research intermediates intended for distillation-based purification should favor compounds with accessible predicted boiling point data, as this reduces trial-and-error method development time.
